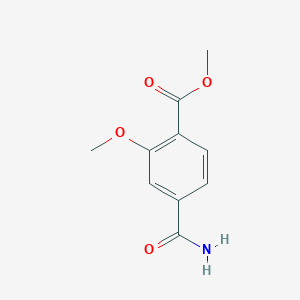![molecular formula C9H19NO3 B6242395 tert-butyl 3-[(2-hydroxyethyl)amino]propanoate CAS No. 1351502-33-4](/img/no-structure.png)
tert-butyl 3-[(2-hydroxyethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a chemical compound with the molecular formula C9H19NO3. It has a molecular weight of 189.25 . The compound is also known by its IUPAC name, tert-butyl 3-[(2-hydroxyethyl)amino]propanoate .
Synthesis Analysis
The synthesis of tert-butyl esters of Nα-protected amino acid, which includes compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The InChI code for “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is 1S/C9H19NO3/c1-9(2,3)13-8(12)4-5-10-6-7-11/h10-11H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol. tert-Butyl alcohol is deprotonated with a strong base to give the alkoxide . This reaction is particularly common in the synthesis of compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”.Physical And Chemical Properties Analysis
“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Safety and Hazards
The compound is classified as dangerous, with hazard statements including H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(2-hydroxyethyl)amino]propanoate involves the reaction of tert-butyl 3-bromo propanoate with 2-aminoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-bromo propanoate", "2-aminoethanol", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-bromo propanoate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a stoichiometric amount of 2-aminoethanol to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
1351502-33-4 |
Nombre del producto |
tert-butyl 3-[(2-hydroxyethyl)amino]propanoate |
Fórmula molecular |
C9H19NO3 |
Peso molecular |
189.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



